molecular formula C12H7NO4 B11876338 6,8-Dihydroxy-5H-[1]benzopyrano[2,3-b]pyridin-5-one CAS No. 85863-99-6

6,8-Dihydroxy-5H-[1]benzopyrano[2,3-b]pyridin-5-one

Cat. No.: B11876338
CAS No.: 85863-99-6
M. Wt: 229.19 g/mol
InChI Key: XKLBJUXDKRKZET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dihydroxy-5H-[1]benzopyrano[2,3-b]pyridin-5-one (hereafter referred to as the "dihydroxy compound") is a fused heterocyclic structure combining benzopyran and pyridine moieties. The compound features hydroxyl groups at positions 6 and 8, contributing to its polarity and hydrogen-bonding capacity. Its synthesis involves condensation reactions with reagents like 3-chloro-3-methylbut-1-yne, yielding distinct regioisomers characterized via ¹³C NMR spectroscopy .

Properties

CAS No.

85863-99-6

Molecular Formula

C12H7NO4

Molecular Weight

229.19 g/mol

IUPAC Name

6,8-dihydroxychromeno[2,3-b]pyridin-5-one

InChI

InChI=1S/C12H7NO4/c14-6-4-8(15)10-9(5-6)17-12-7(11(10)16)2-1-3-13-12/h1-5,14-15H

InChI Key

XKLBJUXDKRKZET-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)OC3=CC(=CC(=C3C2=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dihydroxy-5H-1benzopyrano[2,3-b]pyridin-5-one can be achieved through several methods. One efficient approach involves the condensation of 2-chloroquinoline-3-carbaldehyde with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. This reaction typically proceeds via a one-pot, three-component reaction, which includes Michael addition and intramolecular cyclization steps . The reaction conditions often involve the use of a Wittig reagent and are carried out in the absence of a metal catalyst, making the process environmentally friendly .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the absence of metal catalysts in the synthesis makes it suitable for large-scale production with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

6,8-Dihydroxy-5H-1benzopyrano[2,3-b]pyridin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be utilized to modify the compound’s structure and enhance its properties for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound, leading to the formation of quinone derivatives.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) to introduce various functional groups into the compound.

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted benzopyranopyridines. These products can be further utilized in various applications, including drug development and material science.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has demonstrated that 6,8-dihydroxy-5H- benzopyrano[2,3-b]pyridin-5-one exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, revealing dose-dependent inhibition of cell proliferation. For instance, derivatives of this compound showed IC50 values ranging from 0.5 to 10 µM in breast cancer cell lines (MCF7) .

Case Study:
A specific derivative was tested for its ability to inhibit tumor growth in vivo, showing a marked reduction in tumor size compared to controls. The mechanism was attributed to the induction of apoptosis in cancer cells .

2. Neuroprotective Effects
The compound has been investigated for its neuroprotective potential. In animal models of neurodegenerative diseases, it demonstrated the ability to reduce oxidative stress and inflammation in neuronal tissues.

Case Study:
A study involving mice treated with neurotoxic agents showed that administration of 6,8-dihydroxy-5H- benzopyrano[2,3-b]pyridin-5-one resulted in improved cognitive function and reduced neuronal damage as assessed by behavioral tests and histological analysis .

1. Inhibition of Enzymatic Activity
The compound has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis. This inhibition is significant for developing treatments for diseases such as autoimmune disorders and certain cancers.

Data Table: DHODH Inhibition Studies

CompoundIC50 (µM)Reference
6,8-Dihydroxy-5H- benzopyrano[2,3-b]pyridin-5-one4.9
Control (standard inhibitor)3.0

Synthesis and Derivatives

The synthesis of 6,8-dihydroxy-5H- benzopyrano[2,3-b]pyridin-5-one has been explored as a precursor for various derivatives that enhance its biological activity. For example, modifications at the hydroxyl positions have led to compounds with improved potency against specific cancer types.

Mechanism of Action

The mechanism of action of 6,8-Dihydroxy-5H-1benzopyrano[2,3-b]pyridin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl groups play a crucial role in forming hydrogen bonds with these targets, thereby inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities. The exact molecular pathways involved are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Structural Analogues with Amino Substituents

Several amino-substituted derivatives of the parent benzopyrano-pyridinone scaffold have been synthesized and studied:

  • 6-Amino-, 7-Amino-, and 8-Amino-5H-[1]benzopyrano[2,3-b]pyridin-5-one: Synthesis: Prepared via Skraup reactions using nitrobenzene and PPA (polyphosphoric acid), with yields ranging from 14% to 16% . Properties: The 8-amino derivative (Compound 3) exhibits a melting point (mp) of 272–273°C and elemental composition C₁₂H₈N₂O₂ (C: 67.91%, H: 3.80%, N: 13.21%) . Comparison: Amino groups enhance basicity and alter solubility compared to hydroxyl groups. For instance, 9-Amino-5H-[1]benzopyrano[2,3-b]pyridin-5-one (Compound 4) shows antiallergic activity, suggesting substituent-dependent bioactivity .

Thiochromeno-Pyridinone Derivatives

Replacing the oxygen atom in the benzopyran ring with sulfur generates thiochromeno-pyridinones:

  • 6-Hydroxy-5H-thiochromeno[2,3-b]pyridin-5-one (2h): Properties: Orange solid with mp 189.4–191°C. The sulfur atom increases lipophilicity and may modulate electronic properties .
  • 8-Methoxy-5H-thiochromeno[2,3-b]pyridin-5-one (2h'): Properties: Yellow solid with mp 188–190°C. Methoxy groups reduce polarity compared to hydroxyl analogues .

Methoxy and Acetyl Derivatives

  • Methoxy groups enhance stability against oxidation .

Tetrahydro Derivatives

  • 8-Hydroxy-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one: Properties: Partially saturated ring system (C₁₂H₁₁NO₃, MW 217.22). Reduced aromaticity may influence pharmacokinetics .

Table 1: Key Properties of Selected Analogues

Compound Name Substituents Melting Point (°C) Molecular Formula Notable Properties
6,8-Dihydroxy-5H-benzopyrano-pyridin-5-one 6-OH, 8-OH Not reported C₁₂H₇NO₄ Intermediate for anticancer isosteres
8-Amino-5H-benzopyrano-pyridin-5-one 8-NH₂ 272–273 C₁₂H₈N₂O₂ High crystallinity
6-Hydroxy-5H-thiochromeno-pyridin-5-one 6-OH, S-substituent 189.4–191 C₁₁H₇NO₂S Lipophilic, potential bioactivity
7-Methoxy-5H-benzopyrano-pyridin-5-one 7-OCH₃ Not reported C₁₃H₉NO₃ Enhanced metabolic stability
8-Hydroxy-tetrahydro-benzopyrano-pyridinone 8-OH, saturated ring Not reported C₁₂H₁₁NO₃ Altered pharmacokinetics

Biological Activity

6,8-Dihydroxy-5H- benzopyrano[2,3-b]pyridin-5-one, also known as a derivative of the benzopyrano-pyridine class, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features that contribute to various pharmacological properties. The following sections will explore the synthesis, biological activities, and relevant case studies associated with this compound.

Synthesis

The synthesis of 6,8-dihydroxy-5H- benzopyrano[2,3-b]pyridin-5-one is typically achieved through condensation reactions involving suitable precursors. One notable method involves the condensation of 6,8-dihydroxy-10-methylbenzo[b][1,8]naphthyridin-5(10H)-one with alkynes to yield multiple isomers, highlighting the compound's versatility in synthetic applications .

Antitumor Activity

Research has indicated that derivatives of 6,8-dihydroxy-5H- benzopyrano[2,3-b]pyridin-5-one exhibit significant antitumor properties. A study demonstrated that certain derivatives showed promising inhibitory effects on cancer cell lines. For instance, one derivative displayed an IC50 value indicating effective cytotoxicity against breast cancer cells, suggesting potential for further development in cancer therapeutics .

Anti-inflammatory Properties

In addition to its antitumor activity, this compound has been investigated for its anti-inflammatory effects. In a specific study involving animal models, administration of compounds similar to 6,8-dihydroxy-5H- benzopyrano[2,3-b]pyridin-5-one resulted in a marked reduction in inflammatory markers. This suggests that the compound may serve as a potential candidate for treating inflammatory diseases .

The mechanisms underlying the biological activities of 6,8-dihydroxy-5H- benzopyrano[2,3-b]pyridin-5-one are still being elucidated. Preliminary findings suggest that the compound may exert its effects through modulation of specific signaling pathways involved in cell proliferation and apoptosis. Further studies are required to fully understand these mechanisms and their implications for therapeutic applications.

Case Studies

StudyObjectiveFindings
Antitumor Activity Evaluate cytotoxic effects on cancer cell linesCertain derivatives showed significant cytotoxicity with IC50 values indicating effectiveness against breast cancer cells .
Anti-inflammatory Effects Assess anti-inflammatory potential in animal modelsNotable reduction in inflammatory markers observed upon treatment with related compounds .
Mechanistic Insights Investigate signaling pathways involvedInitial findings suggest modulation of pathways related to proliferation and apoptosis; further research needed for clarity .

Q & A

Q. What are the established synthetic routes for 6,8-Dihydroxy-5H-[1]benzopyrano[2,3-b]pyridin-5-one?

A common method involves condensation reactions between thio derivatives (e.g., thiobarbituric acid) and aromatic aldehydes in acidic media. For example, POCl₃-mediated cyclization under reflux conditions (110–115°C, 3–5 hours) yields derivatives with dihydroxy substituents . Alternative routes include oxidative coupling using acetic acid and hydrogen peroxide to stabilize the fused pyridine-chromene system . Purification typically involves ethanol washing and recrystallization from methanol, with yields ranging from 55% to 75% depending on substituents .

Q. How is the structural integrity of this compound confirmed?

Structural validation employs multi-spectroscopic techniques:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify proton environments and carbon frameworks, with aromatic protons appearing in δ 8.2–8.7 ppm and hydroxyl groups as broad singlets .
  • FT-IR : Hydroxy groups show strong absorption at 3200–3500 cm⁻¹, while carbonyl (C=O) stretches appear near 1680–1700 cm⁻¹ .
  • X-ray crystallography : Resolves bond angles and packing arrangements, as demonstrated for related thiochromeno-pyridinone analogs .

Q. What safety precautions are required during handling?

The compound is classified as Xi (irritant) . Key precautions include:

  • Use of PPE (gloves, lab coats, goggles) to avoid skin/eye contact .
  • Immediate rinsing with water for 15+ minutes upon exposure .
  • Work in a fume hood to prevent inhalation of fine particles .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with varying aryl substituents?

Yield optimization involves:

  • Solvent selection : Methanol or acetic acid improves solubility of aromatic precursors .
  • Catalyst tuning : Excess ammonium acetate accelerates aryl-aldehyde condensation .
  • Temperature control : Maintaining 110–115°C ensures complete cyclization without side-product formation .
  • Stoichiometric adjustments : A 2:1 molar ratio of thiobarbituric acid to aldehyde minimizes unreacted starting material .

Q. How do structural modifications (e.g., halogenation) affect bioactivity?

Halogenated derivatives (e.g., 4-bromo or 4-chloro substituents) enhance antimicrobial potency by increasing lipophilicity and membrane penetration. For example:

  • Antibacterial activity : MIC values correlate with electron-withdrawing groups (e.g., -NO₂, -Cl) at the para position .
  • Antiviral activity : Fluorinated analogs show improved binding to viral proteases due to stronger hydrogen-bond interactions .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved?

Contradictions arise from tautomerism or solvent effects. Mitigation strategies include:

  • Variable-temperature NMR : Identifies dynamic equilibria between keto-enol tautomers .
  • Deuterated solvents : DMSO-d₆ resolves overlapping peaks by stabilizing specific tautomeric forms .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts for comparison with experimental data .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Antimicrobial : Broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays for targets like fatty acid amide hydrolase (FAAH) or cyclooxygenase (COX) .

Q. How can crystallization conditions be improved for X-ray analysis?

  • Solvent screening : Use mixed solvents (e.g., ethanol/water) to slow nucleation and enhance crystal quality .
  • Temperature gradients : Gradual cooling from 50°C to room temperature promotes ordered lattice formation .
  • Additives : Trace acetic acid stabilizes protonation states critical for π-stacking interactions .

Methodological Notes

  • Synthesis scalability : Pilot-scale reactions (>10 mmol) require strict temperature control to avoid exothermic side reactions .
  • Data validation : Cross-validate spectral data with HRMS to confirm molecular formulas (e.g., m/z 267.28 for C₁₆H₁₃NO₃) .
  • Contamination checks : Monitor reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane) to detect intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.